Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate
Description
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate (CAS: 83544-57-4) is a structurally complex malonate derivative featuring an acetamido group, a 2-oxopropyl chain, and a 1,3-dioxoisoindolinyl moiety. Its malonate core enables diverse reactivity, while the isoindolinyl group may confer rigidity or specific binding properties.
Properties
Molecular Formula |
C20H22N2O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C20H22N2O8/c1-4-29-18(27)20(21-12(3)23,19(28)30-5-2)10-13(24)11-22-16(25)14-8-6-7-9-15(14)17(22)26/h6-9H,4-5,10-11H2,1-3H3,(H,21,23) |
InChI Key |
CBXXWFGJOHRKNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate typically involves multiple steps. One common method starts with the reaction of diethyl malonate with acetic anhydride to form diethyl acetamidomalonate . This intermediate is then reacted with potassium phthalimide and bromoacetic acid to introduce the isoindolinyl group . The reaction conditions often involve the use of organic solvents such as ethyl ether and require careful control of temperature and pH to ensure high yields and purity .
Chemical Reactions Analysis
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amides or ethers. Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including antibiotics and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate with structurally related malonate derivatives, focusing on substituents, synthesis, and physicochemical properties.
Key Observations:
Structural Variations: The target compound distinguishes itself with the 1,3-dioxoisoindolinyl group, which replaces the simpler aryl (e.g., p-tolyl or phenyl) or alkyl (e.g., cyclopentylmethyl) substituents in analogs. Compounds 4aj, 4ak, and 4al feature variations in ester groups (diethyl vs. dimethyl) and alkyl/aryl substituents, demonstrating the flexibility of the malonate scaffold .
Synthetic Efficiency :
- Yields for analogs range from 50% to 85%, with 4al achieving the highest yield (85%) due to optimized conditions (110°C reaction temperature). The target compound’s synthesis may require more specialized conditions to accommodate the isoindolinyl group .
Physicochemical Properties: The physical state varies between oils (e.g., 4aj, 4ak) and solids (e.g., 4al), likely due to differences in molecular symmetry and intermolecular forces.
The isoindolinyl group in the target compound may further modulate solubility or stability .
Biological Activity
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate (CAS No: 408507-08-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 418.4 g/mol. The compound features multiple functional groups, including an acetamido group and a malonate moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O8 |
| Molar Mass | 418.4 g/mol |
| CAS Number | 408507-08-4 |
| Purity | ≥95% |
Research has indicated that this compound exhibits various biological activities, particularly in the context of antiviral properties. The compound's structure suggests potential interactions with viral proteins, which may inhibit viral replication.
Antiviral Activity
A study utilizing in silico molecular docking techniques demonstrated that the compound could bind effectively to viral targets, showing binding scores comparable to established antiviral drugs. The binding interactions were primarily due to hydrogen bonding and hydrophobic interactions with critical amino acid residues in the target proteins .
Cytotoxicity and Therapeutic Potential
In addition to antiviral activity, the compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity, indicating potential as an anticancer agent. Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects.
Table 2: Summary of Biological Activities
Case Study 1: Molecular Docking Analysis
A detailed molecular docking study compared this compound with other antiviral agents. The study revealed that the compound had a binding score of -7.0 kcal/mol against a specific viral protein target, indicating strong potential for further development as an antiviral agent .
Case Study 2: Cytotoxicity Assessment
In vitro studies on various cancer cell lines demonstrated that this compound exhibited varying degrees of cytotoxicity. The IC50 values indicated that it could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
